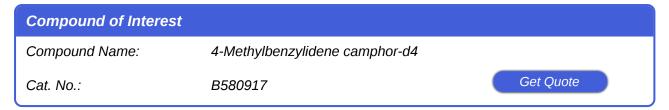


Commercial Suppliers and Technical Guide for 4-Methylbenzylidene camphor-d4 Standard

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of the **4-Methylbenzylidene camphor-d4** (4-MBC-d4) standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this internal standard and utilizing it effectively in analytical methodologies.

Commercial Availability

4-Methylbenzylidene camphor-d4 is a specialized, stable isotope-labeled internal standard used primarily in mass spectrometry-based quantitative analysis. The following companies have been identified as commercial suppliers for this standard:

- LGC Standards: A prominent supplier of reference materials, LGC Standards offers 4-Methylbenzylidene camphor-d4. They provide the product with a certificate of analysis detailing its purity and isotopic enrichment.
- Toronto Research Chemicals (TRC): TRC, a subsidiary of LGC, also supplies 4 Methylbenzylidene camphor-d4, often under their own product codes. Their products are widely used in pharmaceutical and environmental analysis.

Technical Data



Quantitative data for the **4-Methylbenzylidene camphor-d4** standard, as sourced from commercial suppliers, is summarized in the table below. This information is critical for the accurate preparation of standards and the interpretation of analytical results.

Parameter	Specification	Supplier(s)
Product Name	4-Methylbenzylidene camphord4	LGC Standards, Toronto Research Chemicals
Synonyms	Enzacamene-d4, (±)-3-(4- Methylbenzylidene- d4)camphor	LGC Standards
CAS Number	1219806-41-3	LGC Standards
Molecular Formula	C18D4H18O	LGC Standards
Isotopic Purity	98 atom % D[1]	LGC Standards
Chemical Purity	≥98%[1]	LGC Standards
Available Pack Sizes	2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg	LGC Standards, Toronto Research Chemicals
Appearance	Solid	General technical data
Storage	-20°C	General technical data

Experimental Protocol: Quantification of 4-Methylbenzylidene Camphor in Human Plasma by LC-MS/MS using Isotope Dilution

This section outlines a detailed experimental protocol for the quantification of 4-Methylbenzylidene camphor (4-MBC) in human plasma using 4-MBC-d4 as an internal standard. This method is based on the principle of isotope dilution mass spectrometry, which provides high accuracy and precision.

Materials and Reagents

4-Methylbenzylidene camphor (analytical standard)



- 4-Methylbenzylidene camphor-d4 (internal standard)
- Human plasma (K2EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, 18.2 MΩ·cm)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-MBC and 4-MBC-d4 in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions of 4-MBC by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to construct the calibration curve.
- Internal Standard Working Solution (100 ng/mL): Dilute the 4-MBC-d4 primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation

- Thawing: Thaw plasma samples and calibration curve standards at room temperature.
- Spiking: To 100 μ L of each plasma sample, calibrator, and quality control sample, add 10 μ L of the 100 ng/mL 4-MBC-d4 internal standard working solution.
- Protein Precipitation: Add 300 μ L of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.



- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into LC vials.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate 4-MBC from matrix components (e.g., starting at 20% B, ramping to 95% B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 4-MBC: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
 - 4-MBC-d4: Determine the precursor ion (e.g., [M+H]+, which will be +4 Da compared to 4-MBC) and the corresponding product ion.



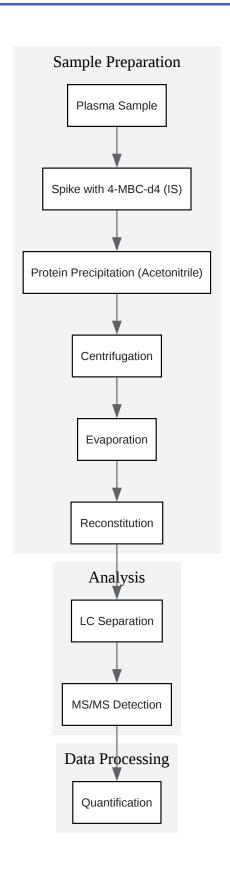
Data Analysis

Construct a calibration curve by plotting the peak area ratio of the 4-MBC to the 4-MBC-d4 internal standard against the concentration of the calibration standards. Determine the concentration of 4-MBC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-MBC in a biological matrix using its deuterated internal standard.





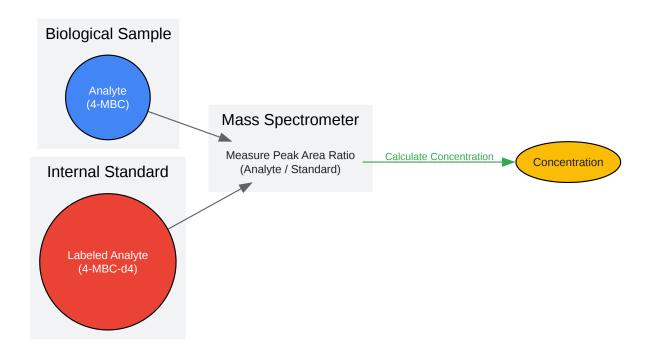
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Caption: Experimental workflow for 4-MBC quantification.



Principle of Isotope Dilution Mass Spectrometry

This diagram outlines the fundamental principle of the isotope dilution technique, where a known amount of a stable isotope-labeled standard is added to a sample to enable accurate quantification of the endogenous analyte.



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Caption: Principle of isotope dilution mass spectrometry.

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References

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